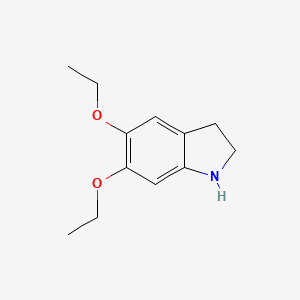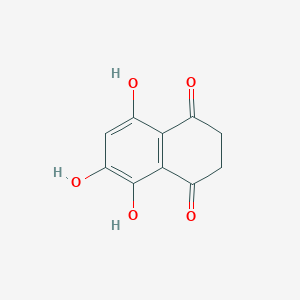
3-Chloro-8-fluoro-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-8-fluoro-6-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-fluoro-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent-free conditions, and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-8-fluoro-6-methoxyquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
3-Chloro-8-fluoro-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials for electronic devices .
Mecanismo De Acción
The mechanism of action of 3-Chloro-8-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of chlorine, fluorine, and methoxy groups can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
- 6-Fluoroquinoline
- 8-Chloroquinoline
- 6-Methoxyquinoline
Comparison: 3-Chloro-8-fluoro-6-methoxyquinoline is unique due to the simultaneous presence of chlorine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H7ClFNO |
|---|---|
Peso molecular |
211.62 g/mol |
Nombre IUPAC |
3-chloro-8-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3 |
Clave InChI |
QRLXWCZQHSZRGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


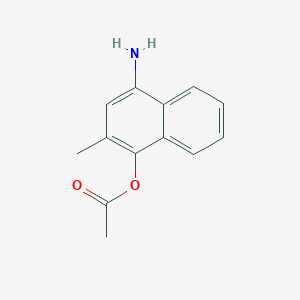

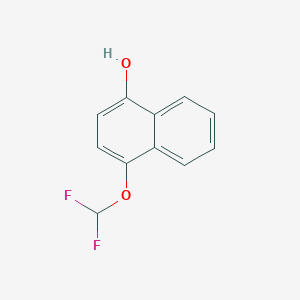
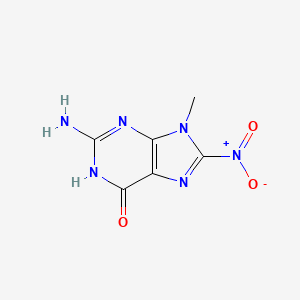
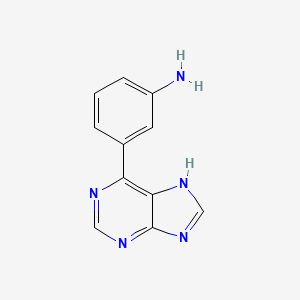

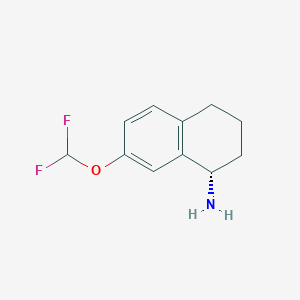
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)

![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
